molecular formula C10H11NO4-2 B2820303 Diethyl 1H-pyrrole-2,3-dicarboxylate CAS No. 25472-60-0

Diethyl 1H-pyrrole-2,3-dicarboxylate

Cat. No.: B2820303
CAS No.: 25472-60-0
M. Wt: 209.20 g/mol
InChI Key: UVXKSSJPIRXQHB-UHFFFAOYSA-L
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Description

Diethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound belonging to the pyrrole family It is characterized by the presence of two ester groups attached to the pyrrole ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyrrole and diethyl oxalate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Diethyl 1H-pyrrole-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ester groups at the 2 and 5 positions.

    Diethyl 3,4-pyrroledicarboxylate: Ester groups are located at the 3 and 4 positions.

    Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

Diethyl 1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

CAS No.

25472-60-0

Molecular Formula

C10H11NO4-2

Molecular Weight

209.20 g/mol

IUPAC Name

1,4-diethylpyrrole-2,3-dicarboxylate

InChI

InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2

InChI Key

UVXKSSJPIRXQHB-UHFFFAOYSA-L

SMILES

CCOC(=O)C1=C(NC=C1)C(=O)OCC

Canonical SMILES

CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC

solubility

not available

Origin of Product

United States

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